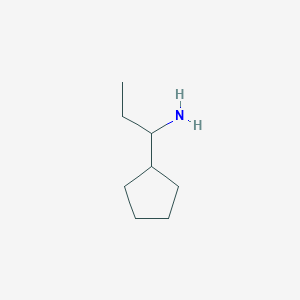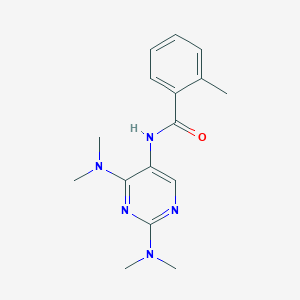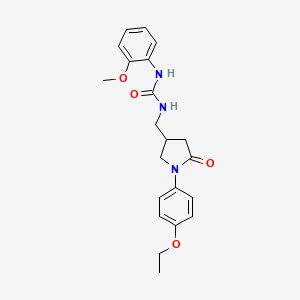![molecular formula C24H29N3O3S B2366720 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252911-17-3](/img/no-structure.png)
3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their biological activities, particularly as receptor antagonists in treating reproductive diseases. For instance, thieno[2,3-d]pyrimidine-2,4-diones have shown potent GnRH (Gonadotropin-Releasing Hormone) receptor antagonistic properties, highlighting their potential in developing treatments for conditions such as endometriosis and prostate cancer (Guo et al., 2003). Similarly, another study discovered a thieno[2,3-d]pyrimidine derivative, TAK-385, exhibiting strong and orally active GnRH antagonistic activity, underscoring the therapeutic promise of these compounds in managing sex-hormone-dependent diseases (Miwa et al., 2011).
Materials Science and Sensing Applications
In materials science, thieno[2,3-d]pyrimidine derivatives have been engineered for their photophysical properties and applications as pH sensors. Research has produced atypical AIE (Aggregation-Induced Emission) chromophores based on pyrimidine-phthalimide derivatives, exhibiting solid-state fluorescence and solvatochromism. These properties enable their use in colorimetric pH sensors and logic gates, marking significant advancements in sensor technology and materials chemistry (Yan et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the addition of the 3-(3,4-dimethylbenzyl) and 2-(2-ethylpiperidin-1-yl)-2-oxoethyl groups.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-chloroacetyl chloride", "thiophene-2-carboxylic acid", "3,4-dimethylbenzylamine", "2-ethylpiperidine", "ethyl chloroformate", "triethylamine", "sodium hydride", "dimethylformamide", "acetic acid", "water", "sodium bicarbonate", "sodium chloride", "methylene chloride", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine by reacting 2-chloroacetyl chloride with 2-amino-4,6-dimethylpyrimidine in the presence of triethylamine and methylene chloride.", "Step 2: Synthesis of thiophene-2-carboxylic acid by reacting thiophene-2-carboxylic acid with sodium hydride in the presence of dimethylformamide and acetic acid.", "Step 3: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 2-amino-4,6-dimethylpyrimidine with thiophene-2-carboxylic acid in the presence of sodium bicarbonate and water.", "Step 4: Synthesis of 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3,4-dimethylbenzylamine, 2-ethylpiperidine, and ethyl chloroformate in the presence of triethylamine and methylene chloride, followed by purification using ethyl acetate and hexanes." ] } | |
Numéro CAS |
1252911-17-3 |
Formule moléculaire |
C24H29N3O3S |
Poids moléculaire |
439.57 |
Nom IUPAC |
3-[(3,4-dimethylphenyl)methyl]-1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H29N3O3S/c1-4-19-7-5-6-11-25(19)21(28)15-26-20-10-12-31-22(20)23(29)27(24(26)30)14-18-9-8-16(2)17(3)13-18/h8-10,12-13,19H,4-7,11,14-15H2,1-3H3 |
Clé InChI |
FPLLTVJUMTVSSF-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



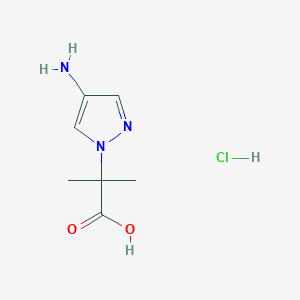
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
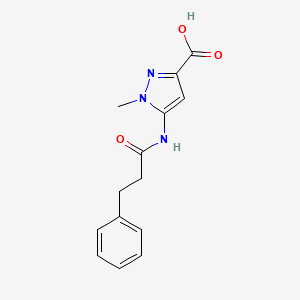
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)
